molecular formula C19H23NO5S B11410671 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11410671
M. Wt: 377.5 g/mol
InChI Key: UBRTWUKWPFBRPS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound. This compound is characterized by its complex molecular structure, which includes a dioxidotetrahydrothiophene ring, a methylfuran moiety, and a methylphenoxyacetamide group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, methylfuran, and methylphenoxyacetic acid. The synthesis could involve:

    Oxidation: of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring.

    Alkylation: of the methylfuran with a suitable alkylating agent.

    Amidation: reaction to form the final acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized further under strong oxidizing conditions.

    Reduction: Reduction reactions could target the dioxidotetrahydrothiophene ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler hydrocarbons or alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-inflammatory or antimicrobial properties.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H23NO5S/c1-14-4-3-5-17(10-14)24-12-19(21)20(11-18-7-6-15(2)25-18)16-8-9-26(22,23)13-16/h3-7,10,16H,8-9,11-13H2,1-2H3

InChI Key

UBRTWUKWPFBRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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